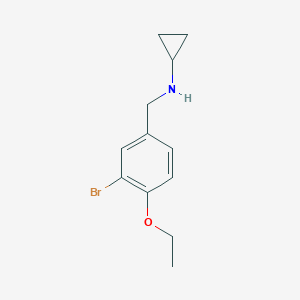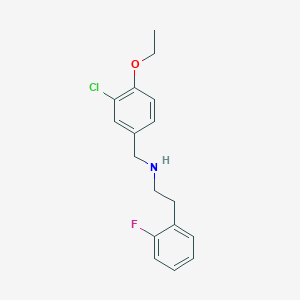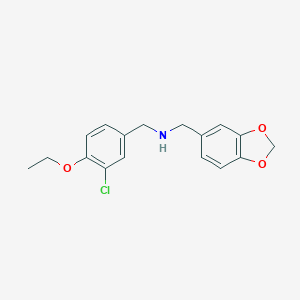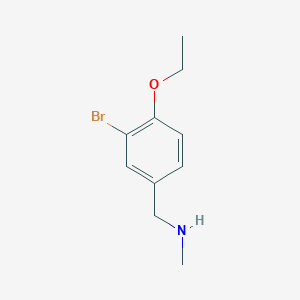
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, also known as 2C-T-7, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized by Alexander Shulgin in 1981 and has gained popularity in the recreational drug scene due to its potent hallucinogenic effects. However, its use is illegal in many countries due to its potential health risks and adverse effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine is not fully understood, but it is believed to work by altering the activity of serotonin receptors in the brain. It has been shown to stimulate the release of serotonin and other neurotransmitters, leading to altered perception and mood. It may also have effects on other neurotransmitter systems such as dopamine and norepinephrine, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The effects of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine on the body and mind are complex and varied. It is known to produce intense visual and auditory hallucinations, as well as altered mood and perception. It may also cause physical effects such as increased heart rate, blood pressure, and body temperature. Long-term use of the drug has been associated with a range of adverse effects including psychosis, seizures, and organ damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine in laboratory experiments has several advantages, including its potent and selective effects on serotonin receptors, which make it a useful tool for studying the role of these receptors in various physiological processes. However, its illegal status and potential health risks make it difficult to obtain and use in research, and caution must be taken to ensure the safety of researchers and participants.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the properties and effects of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine. These include:
1. Development of safer and more effective psychedelic drugs for therapeutic use.
2. Investigation into the mechanisms of action of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine and related compounds, to better understand their effects on the brain and body.
3. Exploration of the potential uses of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine as an anti-inflammatory and analgesic agent.
4. Investigation into the long-term effects of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine use on the brain and body, to better understand the risks associated with its use.
5. Development of new methods for synthesizing and purifying 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine, to improve its safety and reliability as a research tool.
In conclusion, 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine is a synthetic psychedelic compound that has been studied extensively in scientific research for its potential therapeutic applications. While its use is illegal in many countries due to its potential health risks and adverse effects, further research into its properties and effects could lead to the development of safer and more effective psychedelic drugs for therapeutic use.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine involves the condensation of 2-methoxybenzaldehyde and thiophen-2-ylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with ethyl iodide to form the final product. The process requires careful handling and purification to ensure the purity and safety of the end product.
Aplicaciones Científicas De Investigación
Despite its illegal status, 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine has been studied extensively in scientific research for its potential therapeutic applications. Studies have shown that it has strong binding affinity for serotonin receptors in the brain, which may make it useful in the treatment of mood disorders such as depression and anxiety. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Propiedades
Fórmula molecular |
C14H17NOS |
|---|---|
Peso molecular |
247.36 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C14H17NOS/c1-16-14-7-3-2-5-12(14)8-9-15-11-13-6-4-10-17-13/h2-7,10,15H,8-9,11H2,1H3 |
Clave InChI |
DCDOMRWVYFKVJQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCC2=CC=CS2 |
SMILES canónico |
COC1=CC=CC=C1CCNCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-Methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275840.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![[2-Bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B275843.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)
![(2-Morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275846.png)
![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![2-(2-{[4-(Methylsulfanyl)benzyl]amino}ethoxy)ethanol](/img/structure/B275851.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275855.png)
![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)


